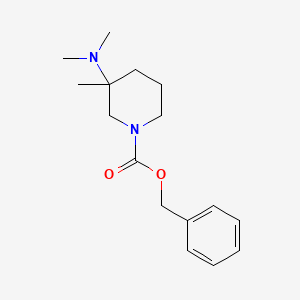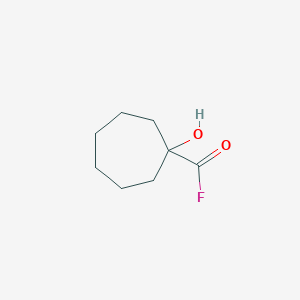
1-Hydroxycycloheptane-1-carbonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxycycloheptane-1-carbonyl fluoride is an organic compound characterized by a seven-membered cycloheptane ring with a hydroxyl group and a carbonyl fluoride group attached to the same carbon atom
Métodos De Preparación
The synthesis of 1-Hydroxycycloheptane-1-carbonyl fluoride typically involves the reaction of cycloheptanone with carbonyl fluoride. The reaction conditions often include the use of a base such as pyridine to facilitate the formation of the desired product. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent yield and purity.
Análisis De Reacciones Químicas
1-Hydroxycycloheptane-1-carbonyl fluoride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl fluoride group to a hydroxyl group, yielding diols.
Substitution: The fluorine atom in the carbonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as ammonia or methanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Hydroxycycloheptane-1-carbonyl fluoride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 1-Hydroxycycloheptane-1-carbonyl fluoride exerts its effects involves the interaction of its functional groups with various molecular targets. The hydroxyl group can form hydrogen bonds, while the carbonyl fluoride group can participate in nucleophilic substitution reactions. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical and biological processes.
Comparación Con Compuestos Similares
1-Hydroxycycloheptane-1-carbonyl fluoride can be compared with other similar compounds, such as:
Cycloheptanone: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
Cycloheptanol: Contains a hydroxyl group but lacks the carbonyl fluoride group, resulting in different chemical properties.
Cycloheptane-1,1-diol:
The uniqueness of this compound lies in its combination of a hydroxyl group and a carbonyl fluoride group on the same carbon atom, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
42887-58-1 |
|---|---|
Fórmula molecular |
C8H13FO2 |
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
1-hydroxycycloheptane-1-carbonyl fluoride |
InChI |
InChI=1S/C8H13FO2/c9-7(10)8(11)5-3-1-2-4-6-8/h11H,1-6H2 |
Clave InChI |
KAPVWFVRZWLENY-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)(C(=O)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


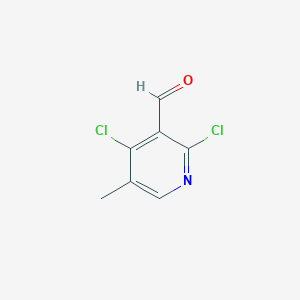
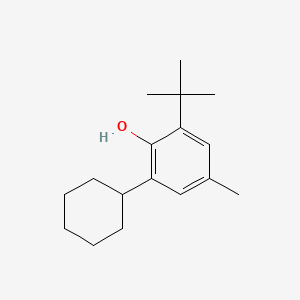
![5-Chloro-2-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946491.png)
![2-(Chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13946492.png)
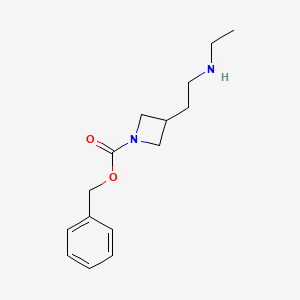

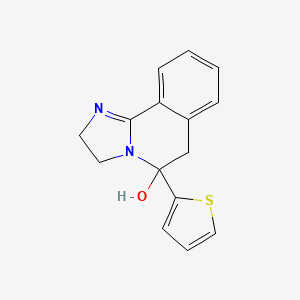
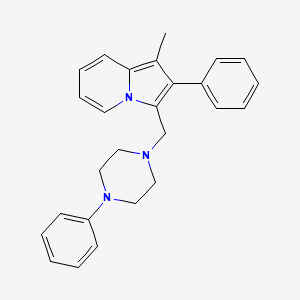
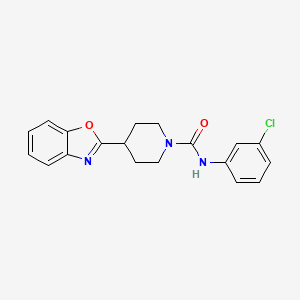


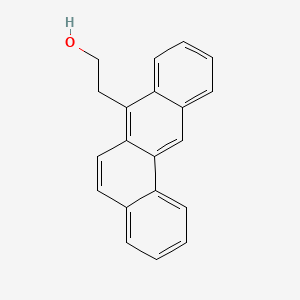
![5-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13946522.png)
